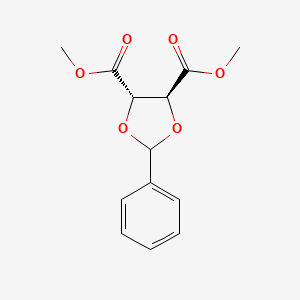

(+)-Dimethyl 2,3-O-benzylidene-D-tartrate

Beschreibung

Significance of Chiral Molecules in Modern Synthetic Chemistry

The significance of chiral molecules in modern synthetic chemistry cannot be overstated. In the pharmaceutical industry, for instance, it is common for only one enantiomer of a drug to exhibit the desired therapeutic effect, while the other may be inactive or even harmful. The ability to synthesize enantiomerically pure compounds is therefore crucial for drug development. Similarly, in materials science, the chirality of molecules can influence the macroscopic properties of polymers and liquid crystals. Asymmetric synthesis, the process of selectively creating one stereoisomer of a chiral compound, is thus a cornerstone of contemporary chemical research.

Overview of Tartrate-Derived Chiral Auxiliaries and Building Blocks

Tartaric acid, a naturally occurring dicarboxylic acid, is a readily available and inexpensive source of chirality. Its C2-symmetric structure has made it a popular starting material for the synthesis of a wide array of chiral auxiliaries and building blocks. nih.gov These tartrate-derived compounds are instrumental in a variety of asymmetric transformations, including alkylations, aldol (B89426) reactions, and cycloadditions. researchgate.net By temporarily incorporating a tartrate-derived chiral auxiliary into a prochiral substrate, chemists can direct the stereochemical course of a reaction. Subsequently, the auxiliary can be cleaved to afford the desired chiral product. Alternatively, tartrate derivatives can serve as chiral building blocks, where their stereocenters are incorporated into the final target molecule. nih.govnih.gov

Historical Development and Contributions of (+)-Dimethyl 2,3-O-benzylidene-D-tartrate in Asymmetric Synthesis Research

The acetalization of tartaric acid esters with aldehydes and ketones provides a straightforward entry into the class of chiral 1,3-dioxolanes. This compound, derived from the reaction of dimethyl D-tartrate with benzaldehyde (B42025), is a prominent example of such a compound. Its rigid dioxolane ring locks the conformation of the tartrate backbone, providing a well-defined chiral environment.

Historically, this compound and its analogs have played a significant role in the development of asymmetric synthesis. They have been employed as chiral ligands in metal-catalyzed reactions and as key intermediates in the synthesis of complex natural products and pharmaceuticals. The predictable stereochemical outcomes often achieved with these reagents have contributed to a deeper understanding of the principles of asymmetric induction.

Research Scope and Objectives Pertaining to this compound

This article aims to provide a focused examination of this compound. The primary objectives are to detail its synthesis and physical properties, and to explore its applications in asymmetric catalysis and as a chiral building block. The discussion will be grounded in detailed research findings and presented in a scientifically rigorous manner, adhering strictly to the outlined topics.

Structure

3D Structure

Eigenschaften

IUPAC Name |

dimethyl (4S,5S)-2-phenyl-1,3-dioxolane-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O6/c1-16-11(14)9-10(12(15)17-2)19-13(18-9)8-6-4-3-5-7-8/h3-7,9-10,13H,1-2H3/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSYNRGOFIGJMM-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(OC(O1)C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H](OC(O1)C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352123 | |

| Record name | Dimethyl 2,3-O-benzylidene-D-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91326-83-9 | |

| Record name | Dimethyl 2,3-O-benzylidene-D-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Aspects of + Dimethyl 2,3 O Benzylidene D Tartrate

Established Synthetic Routes to the Benzylidene Acetal (B89532)

The formation of the benzylidene acetal from dimethyl D-tartrate is a key transformation that protects the diol functionality, enabling further selective chemical modifications. Two primary methods have been established for this purpose.

One of the conventional methods for preparing (+)-dimethyl 2,3-O-benzylidene-D-tartrate involves the direct acid-catalyzed condensation of dimethyl D-tartrate with benzaldehyde (B42025). tandfonline.com In this reaction, a catalytic amount of an acid, such as p-toluenesulfonic acid, is used to promote the formation of the 1,3-dioxolane (B20135) ring. tandfonline.com

An improved and more economical one-pot synthesis utilizes orthoesters, such as trimethyl orthoformate, as a water scavenger. tandfonline.comtandfonline.com This method combines the esterification of D-tartaric acid and the acetalization into a single process. The reaction is typically carried out by reacting D-tartaric acid with benzaldehyde in methanol (B129727) in the presence of an acid catalyst like p-toluenesulfonic acid. tandfonline.com

Optimization of Reaction Conditions for Enhanced Yield and Stereocontrol

Optimizing reaction conditions is critical for maximizing product yield and ensuring high purity. For the synthesis of dimethyl 2,3-O-benzylidene-tartrate, key parameters include the choice of catalyst, solvent, and method for water removal.

The shift from direct condensation using a large excess of benzaldehyde to a one-pot synthesis employing trimethyl orthoformate represents a significant optimization, dramatically improving the yield from 63% to over 80%. tandfonline.com The use of an inexpensive water scavenger like trimethyl orthoformate is more practical and convenient than azeotropic distillation or using a large excess of a reactant. tandfonline.com

General principles of reaction optimization, such as those studied in related oxidative coupling reactions, highlight the importance of solvent choice and reaction time. chemrxiv.orgscielo.br For instance, acetonitrile (B52724) has been identified as a "greener" and effective solvent in certain syntheses, providing a good balance between reactant conversion and reaction selectivity. scielo.br While the stereochemistry of the tartrate backbone is fixed from the starting material, preventing side reactions through optimized conditions ensures the integrity of the chiral centers.

Table 1: Comparison of Synthetic Routes This table is interactive. Users can sort and filter the data.

| Method | Key Reagents | Water Removal | Typical Yield | Notes |

|---|---|---|---|---|

| Direct Condensation | Dimethyl D-tartrate, Benzaldehyde (15 eq.), p-toluenesulfonic acid | Excess benzaldehyde | 63% | Inefficient due to large excess of benzaldehyde required. tandfonline.com |

| One-Pot Orthoester | D-Tartaric acid, Benzaldehyde (1.5 eq.), p-toluenesulfonic acid, Trimethyl orthoformate (3 eq.) | Trimethyl orthoformate | 83-91% | Economical and convenient one-pot procedure. tandfonline.comtandfonline.com |

Preparation of Enantiomeric Forms for Diverse Synthetic Applications

The synthesis of the enantiomer, (-)-dimethyl 2,3-O-benzylidene-L-tartrate, is equally important for its use in asymmetric synthesis. tandfonline.com The synthetic strategies developed for the D-enantiomer are directly applicable to the L-enantiomer, starting from the corresponding L-tartaric acid. tandfonline.comtandfonline.com

The one-pot synthesis using trimethyl orthoformate has been successfully applied to produce both enantiomers in comparable high yields and optical purity. tandfonline.com This versatility allows for access to either chiral scaffold, which is crucial for synthesizing target molecules with opposite stereochemistry. Both enantiomers serve as valuable precursors for chiral tartrate-derived compounds. tandfonline.com

Table 2: Properties of Tartrate Enantiomers This table is interactive. Users can sort and filter the data.

| Compound | Starting Material | CAS Number | Melting Point (°C) | Optical Rotation |

|---|---|---|---|---|

| This compound | D-Tartaric Acid | 91326-83-9 | 73-75 | [α]20/D +33±1° (c=7, benzene) |

Considerations for Large-Scale Synthesis in Academic and Industrial Settings

Scaling up the synthesis of this compound from the laboratory to academic or industrial pilot-plant scales requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

The one-pot orthoester method is particularly well-suited for large-scale production due to its high efficiency, use of inexpensive reagents, and operational simplicity. tandfonline.comtandfonline.com It avoids the need for large excesses of reagents and complex purification steps for intermediates, a strategy known as telescoping, which is highly desirable in large-scale processes. researchgate.net

Key considerations for scale-up include:

Reagent Cost and Availability : The primary reagents—D-tartaric acid, benzaldehyde, methanol, and trimethyl orthoformate—are readily available and relatively inexpensive. tandfonline.com

Process Safety : Managing reaction exotherms, especially during the addition of reagents and catalysts, is critical. Proper reactor design with efficient cooling and mixing is necessary. researchgate.net

Waste Management : The optimized one-pot synthesis is atom-economical, but the disposal or recycling of solvents and byproducts must be managed in an environmentally responsible manner.

Purification : The high yield and purity from the orthoester method simplify downstream processing. Crystallization is typically sufficient for purification, which is a scalable and cost-effective technique. orgsyn.org

By focusing on an optimized, one-pot process, the large-scale synthesis can be made both economically viable and practical for academic and industrial purposes.

Chiral Derivatization and Chemical Transformations of + Dimethyl 2,3 O Benzylidene D Tartrate

Chemical Reactivity of the Diester Functionality

The diester groups of (+)-Dimethyl 2,3-O-benzylidene-D-tartrate are susceptible to a variety of chemical transformations, including hydrolysis, aminolysis, and reduction. These reactions allow for the modification of the carboxylate termini, leading to the formation of diacids, amides, and diols, respectively. The reactivity of the diester can be influenced by steric hindrance and the nature of the attacking nucleophile.

For instance, selective transesterification and aminolysis of the spatially distinct carboxylate groups in related tartrate derivatives have been demonstrated, highlighting the potential for desymmetrization of the molecule. rsc.org Furthermore, stereoselective alkylation of the enolate generated from tartrate derivatives allows for the introduction of new stereogenic centers, although the stereochemical outcome can be influenced by the bulkiness of the alkylating agent. unl.ptnih.gov

Table 1: Examples of Reactions at the Diester Functionality

| Reagent(s) | Product Type | Research Focus |

| NaOH / H₂O | Dicarboxylic acid | Hydrolysis of ester groups |

| R-NH₂ | Diamide | Aminolysis for peptide synthesis |

| LiAlH₄ | Diol | Reduction of ester to alcohol |

| LDA, R-X | Alkylated ester | Stereoselective C-C bond formation |

This table provides a generalized overview of potential reactions. Specific conditions and outcomes may vary based on detailed experimental procedures.

Selective Transformations of the Benzylidene Acetal (B89532) Moiety

The benzylidene acetal group in this compound serves as a key protecting group for the vicinal diols of tartaric acid. Its selective transformation is a critical step in many synthetic pathways.

The regioselective cleavage of the benzylidene acetal is a powerful strategy for unmasking one of the hydroxyl groups while the other remains protected, leading to valuable chiral diol intermediates. This can be achieved through both reductive and oxidative methods. researchgate.net

Reductive cleavage methods often employ Lewis acids in combination with a reducing agent. The choice of reagents can dictate which C-O bond of the acetal is cleaved, thus controlling the regioselectivity of the reaction. For example, the use of different borane (B79455) reagents, with or without Lewis acid activation, can selectively yield either the 4-O-benzyl or 6-O-benzyl ether in carbohydrate chemistry, a principle that can be extended to tartrate derivatives. nih.gov Reagent systems like EtAlCl₂-Et₃SiH have been shown to achieve highly regio- and chemoselective reductive cleavage of benzylidene acetals under mild conditions. researchgate.net Similarly, triethylsilane (Et₃SiH) and trifluoromethanesulfonic acid (TfOH) are commonly used for reductive opening. nih.gov

Oxidative cleavage of benzylidene acetals can lead to the formation of hydroxy esters. researchgate.net Reagents such as N-bromosuccinimide (NBS) have been used for the regioselective oxidative cleavage of benzylidene acetals in other polyol systems. researchgate.net

Table 2: Reagents for Regioselective Cleavage of Benzylidene Acetals

| Reagent System | Type of Cleavage | Product |

| EtAlCl₂-Et₃SiH | Reductive | Monobenzylated diol |

| Et₃SiH / TfOH | Reductive | Monobenzylated diol |

| KBrO₃ / Na₂S₂O₄ | Oxidative | Hydroxy benzoate (B1203000) ester |

| NBS | Oxidative | Bromo-substituted ester |

The dioxolane ring itself, once formed, is generally stable but can be involved in further transformations. While direct functionalization of the dioxolane ring of this compound is less common than its cleavage, the synthesis of novel 1,3-dioxolane (B20135) derivatives with various substituents has been explored for different applications, such as in the development of modulators for multidrug resistance. nih.govnih.gov The synthesis of new amide derivatives of 1,3-dioxolanes has also been reported, showcasing the versatility of this structural motif. ccsenet.org

Synthesis of Advanced Chiral Building Blocks from this compound Precursors

This compound and its derivatives are instrumental in the synthesis of a variety of complex chiral building blocks. nih.gov The strategic manipulation of its functional groups allows for the construction of molecules with high stereochemical purity.

For example, the desymmetrized mono-protected diols obtained from the regioselective cleavage of the benzylidene acetal are valuable intermediates. They can be further functionalized to create ligands for asymmetric catalysis, or to serve as key fragments in the total synthesis of natural products. The stereoselective alkylation of related tartrate derivatives has been successfully applied to the synthesis of natural products like (+)-O-methylpiscidic acid. unl.pt The versatility of tartrate-derived building blocks is further demonstrated by their use in the synthesis of compounds like TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), which are highly effective chiral auxiliaries.

Design and Synthesis of Novel Analogues with Modified Stereoelectronic Properties

The core structure of this compound can be systematically modified to design and synthesize novel analogues with tailored stereoelectronic properties. This involves altering the substituents on the phenyl ring of the benzylidene group or replacing the benzylidene acetal with other protecting groups.

For instance, introducing electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the reactivity of the acetal and influence the stereochemical outcome of subsequent reactions. The synthesis of novel benzylidene derivatives has been explored in various contexts, including the development of potential anticancer agents and antimicrobial compounds. nih.govmdpi.comresearchgate.net

Furthermore, replacing the benzylidene group with other acetals or ketals, such as an isopropylidene group, can alter the steric and electronic environment around the chiral backbone. sigmaaldrich.comsigmaaldrich.comtcichemicals.com These modifications can be crucial for fine-tuning the properties of the resulting molecules for specific applications in areas like medicinal chemistry and materials science. nih.govnih.gov

Applications of + Dimethyl 2,3 O Benzylidene D Tartrate in Asymmetric Synthesis

As a Chiral Auxiliary in Diastereoselective Reactions

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to control the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and often recycled. The acetal (B89532) structure derived from tartaric acid provides a well-defined steric environment to effectively bias the approach of incoming reagents.

Derivatives of tartaric acid have been demonstrated to be effective chiral auxiliaries in the asymmetric alkylation of enolates, a fundamental carbon-carbon bond-forming reaction. This strategy is particularly valuable for the synthesis of optically active α-alkyl-α-arylacetic acids, which are important substructures in many pharmaceutical compounds. ed.ac.uk

In this approach, a chiral auxiliary derived from tartaric acid is attached to a substrate, such as an arylacetyl group. The resulting ester's enolate is then formed using a strong base. The chiral environment created by the auxiliary blocks one face of the planar enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less sterically hindered face. This process leads to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched α-substituted carboxylic acid. The efficiency of this stereocontrol makes tartaric acid and its derivatives a valuable tool for creating chiral quaternary centers. ed.ac.ukacs.org

| Substrate | Electrophile | Diastereomeric Excess (d.e.) | Yield |

|---|---|---|---|

| Tartrate-derived Arylacetate | Methyl Iodide | >90% | High |

| Tartrate-derived Arylacetate | Benzyl Bromide | >90% | High |

The Diels-Alder reaction is a powerful method for constructing six-membered rings. When applied in an asymmetric fashion, it can generate multiple stereocenters simultaneously. While direct attachment of a tartrate-derived auxiliary to the dienophile is one strategy, a more common and highly effective approach involves using tartrate derivatives to create a chiral Lewis acid catalyst.

In this context, a tartrate ester, such as (+)-dimethyl 2,3-O-benzylidene-D-tartrate, can be converted into a chiral ligand for a Lewis acidic metal, like boron or titanium. For instance, chiral dioxaborolidines can be prepared from tartrate esters and a boron source. rsc.orgbeilstein-journals.org This chiral Lewis acid then coordinates to the dienophile, often an α,β-unsaturated aldehyde or ester. The bulky, well-defined chiral environment of the catalyst complex shields one face of the dienophile, directing the approaching diene to the opposite face. This results in high levels of diastereoselectivity and enantioselectivity in the resulting cycloadduct. rsc.orgbeilstein-journals.org

| Dienophile | Diene | Catalyst System | Diastereoselectivity (exo:endo) | Enantiomeric Excess (e.e.) | Yield |

|---|---|---|---|---|---|

| α-Bromoacrolein | Cyclopentadiene | Tartrate-derived Dioxaborolidine | 96:4 | 85% (R) | 96% |

| Methyl Acrylate | Cyclopentadiene | Tartrate-derived Boron Complex | endo favored | High | Good |

Asymmetric conjugate addition, or the Michael reaction, is a key method for forming carbon-carbon bonds at the β-position of an electron-deficient alkene. Chiral auxiliaries and catalysts derived from tartaric acid have been successfully employed to control the stereochemistry of this reaction. researchgate.net Organocatalysts based on chiral diols, including those derived from tartaric acid, can activate substrates through hydrogen bonding. researchgate.net The tartrate-derived catalyst can coordinate with the Michael acceptor (e.g., an enone), creating a chiral pocket that directs the nucleophile to attack one of the two prochiral faces of the double bond, leading to an enantiomerically enriched product.

| Michael Acceptor | Nucleophile | Catalyst Type | Enantiomeric Excess (e.e.) | Yield |

|---|---|---|---|---|

| Cyclohexenone | Malonate Ester | TADDOL-derived Organocatalyst | Up to 95% | High |

| Nitro-olefin | Aldehyde | Tartrate-derived Proline Catalyst | >90% | Good to High |

The synthesis of enantiomerically pure cyclopropanes is of great interest as this structural motif is present in many biologically active compounds. The Simmons-Smith reaction, which typically uses an organozinc carbenoid, is a classic method for cyclopropanation. The stereoselectivity of this reaction can be controlled by using a chiral auxiliary. Tartaric acid esters have been successfully utilized as chiral auxiliaries in the diastereoselective cyclopropanation of allylic alcohols. researchgate.net

In this method, a chiral complex is formed in situ between the allylic alcohol substrate, a zinc reagent, and a chiral ligand derived from a tartrate ester like diisopropyl tartrate (DIPT). This complex creates a rigid, stereochemically defined environment that directs the methylene (B1212753) transfer from the Simmons-Smith reagent to one specific face of the double bond. This substrate-directed approach leads to high levels of diastereoselectivity, affording cyclopropyl (B3062369) methanols with excellent enantiomeric purity. researchgate.net

| Substrate (Allylic Alcohol) | Auxiliary/Ligand | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) | Yield |

|---|---|---|---|---|

| Cinnamyl alcohol | (R,R)-Diisopropyl tartrate (DIPT) | >95% | High | High |

| Geraniol | (R,R)-Diisopropyl tartrate (DIPT) | High | High | Good |

As a Chiral Ligand in Metal-Catalyzed Enantioselective Processes

Perhaps the most extensive application of this compound is as a precursor for the synthesis of chiral ligands for transition metal catalysts. The C₂-symmetry of the tartrate backbone is transferred to the resulting ligand, which in turn creates a chiral environment around the metal center, enabling high levels of enantioselectivity in a vast array of chemical transformations.

The primary class of ligands synthesized from tartrate esters are the α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols, famously known as TADDOLs. The synthesis of TADDOLs typically begins with the reaction of a tartrate diester, such as this compound, with an excess of an aryl Grignard reagent (e.g., phenylmagnesium bromide). This reaction replaces the two ester groups with two diarylhydroxymethyl groups, yielding the TADDOL scaffold.

These TADDOLs are exceptionally versatile ligands. The two hydroxyl groups can coordinate to a variety of metals, including titanium, copper, rhodium, palladium, and zinc, forming stable chelate complexes. researchgate.nettandfonline.com Furthermore, the hydroxyl groups can be readily modified to produce a library of related ligands, such as phosphites, phosphonites, and phosphoramidites. ed.ac.ukrsc.orgnih.gov These TADDOL-derived phosphorus ligands have proven to be highly effective in a multitude of metal-catalyzed reactions, including conjugate additions, allylic substitutions, and hydrogenations. ed.ac.ukresearchgate.netrsc.org

For example, chiral diphosphite ligands derived from D-(−)-tartaric acid have been synthesized and successfully used in copper-catalyzed asymmetric conjugate additions of organozinc reagents to cyclic enones, achieving excellent yields and enantioselectivities up to 96% e.e. researchgate.nettandfonline.comfigshare.com The modular nature of these ligands, stemming from the readily available tartrate backbone, allows for systematic tuning of the ligand's steric and electronic properties to optimize a specific catalytic transformation.

| Ligand Type | Metal | Application | Reference Example |

|---|---|---|---|

| TADDOL (Diol) | Titanium (Ti) | Diels-Alder Reaction, Aldol (B89426) Addition | Ti-TADDOLate complex |

| TADDOL-derived Diphosphite | Copper (Cu) | Asymmetric Conjugate Addition | Cu-(TADDOL-diphosphite) researchgate.nettandfonline.com |

| TADDOL-derived Phosphoramidite | Rhodium (Rh) | Asymmetric Hydroboration | Rh-(TADDOL-phosphoramidite) nih.gov |

| TADDOL-derived P,S-Bidentate Ligand | Palladium (Pd) | Asymmetric Allylic Substitution | Pd-(TADDOL-P,S-ligand) rsc.org |

Catalytic Applications in Asymmetric Transformations (e.g., Aldol, Michael, Hetero Diels-Alder Reactions)

This compound has demonstrated its utility as a chiral Brønsted acid catalyst, effectively promoting a range of asymmetric reactions. Its capacity to form a chiral complex with a metal catalyst allows it to stereoselectively guide reactions, yielding a preference for one enantiomer. smolecule.com This has led to its successful application in several pivotal carbon-carbon bond-forming reactions.

Aldol Reactions: The aldol reaction, which involves the addition of an enolate to an aldehyde or ketone, is a fundamental method for C-C bond formation. masterorganicchemistry.com The use of chiral catalysts derived from or incorporating structures similar to this compound can induce high levels of stereocontrol, leading to the formation of specific beta-hydroxy aldehyde or ketone enantiomers. masterorganicchemistry.com

Michael Additions: In Michael additions, an enolate adds to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com Research has shown that chiral catalysts can direct the conjugate addition of nucleophiles like dimethyl malonate to acceptors such as 2-cyclopenten-1-one, affording chiral building blocks with high enantioselectivity. beilstein-journals.orgnih.gov The mechanism involves the formation of an enolate, its subsequent conjugate addition, and a final protonation step. masterorganicchemistry.com

Hetero-Diels-Alder Reactions: The hetero-Diels-Alder (HDA) reaction is a powerful tool for constructing six-membered heterocyclic rings. illinois.edu Lewis acid-catalyzed variants are particularly useful for reactions involving aldehydes. illinois.edu Studies have demonstrated that chiral tricarbonyl (η6-benzaldehyde)chromium complexes can act as efficient chiral dienophiles in stereoselective HDA reactions with dienes like Danishefsky's diene, producing pyranone derivatives with high diastereoselectivity. cnr.it The reaction can proceed through either a concerted [4+2] cycloaddition or a stepwise Mukaiyama-aldol type mechanism. illinois.edu The development of tandem inverse-electron-demand HDA reactions offers an atom-economical route to nitrogen heterocycles. rsc.org

| Asymmetric Transformation | General Role of Catalyst | Key Outcome | Relevant Citations |

|---|---|---|---|

| Aldol Reaction | Induces stereocontrol in the addition of an enolate to a carbonyl. | Formation of enantiomerically enriched β-hydroxy carbonyls. | masterorganicchemistry.com |

| Michael Addition | Directs the conjugate addition of a nucleophile to an α,β-unsaturated system. | Creation of chiral products with high enantioselectivity. | masterorganicchemistry.combeilstein-journals.orgnih.gov |

| Hetero-Diels-Alder Reaction | Promotes stereoselective cycloaddition to form heterocyclic rings. | Synthesis of dihydropyranones and other heterocycles with controlled stereochemistry. | illinois.educnr.it |

Role as a Chiral Precursor for the Synthesis of Complex Organic Molecules

Beyond its catalytic roles, this compound is a versatile chiral starting material. smolecule.com Its inherent, fixed chirality can be transferred through a series of chemical transformations, enabling the synthesis of complex, enantioenriched target molecules. A key feature is the benzylidene acetal, which protects the diol functionality and can be selectively cleaved to reveal a chiral diol intermediate for further chemical elaboration. smolecule.com

Enantioselective Synthesis of Natural Products and Bioactive Compounds

The structural framework provided by this compound is instrumental in the total synthesis of various natural products and bioactive compounds. nih.gov These compounds often possess significant biological activity, making their enantioselective synthesis a critical goal for pharmaceutical and agrochemical research. researchgate.netbiochemjournal.com

For instance, research efforts have targeted the synthesis of (+)-olivin, the aglycone of the olivomycin (B1226810) family of antitumor antibiotics. One published synthetic route utilizes an optically pure alkyne, derived from chiral precursors, as a key substrate in a benzannulation reaction to construct the core structure of (+)-olivin. msu.edu Similarly, derivatives and analogues of this chiral tartrate have been employed as starting materials in the total synthesis of other complex molecules like (+)-migrastatin. sigmaaldrich.com The synthesis of bioactive 3-(benzylidene)indolin-2-one derivatives, which have been evaluated for their binding to α-synuclein fibrils relevant to neurodegenerative diseases, also highlights the importance of chiral building blocks in medicinal chemistry. nih.gov

Construction of Stereodefined Scaffolds for Medicinal Chemistry and Materials Science

The rigid, stereodefined structure of this compound makes it an excellent scaffold for building more elaborate molecular frameworks. In medicinal chemistry, such scaffolds are crucial for developing drugs where specific three-dimensional arrangements of functional groups are necessary for potent and selective biological activity. smolecule.com The development of N-aryl 1,2,4-triazoles, for example, has benefited from asymmetric synthesis strategies to create stable atropisomers with distinct biological activities. nih.gov

In materials science, incorporating chiral units into polymers or other materials can impart unique properties, such as chiroptical behavior or the ability to act as a stationary phase for chiral chromatography. The defined stereochemistry of scaffolds derived from this tartrate allows for the precise construction of materials with predictable and highly ordered structures. smolecule.com

Utility in the Resolution of Racemic Mixtures

This compound and its parent compound, tartaric acid, are widely used as resolving agents to separate racemic mixtures. smolecule.comwikipedia.org A racemic mixture contains equal amounts of two enantiomers and is optically inactive. libretexts.orglibretexts.org Resolution is the process of separating these enantiomers. libretexts.orglibretexts.org

The most common method involves reacting the racemic mixture (e.g., a racemic base) with an enantiomerically pure chiral acid like (+)-tartaric acid or its derivatives. libretexts.orglibretexts.org This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility. libretexts.orglibretexts.org This difference allows for their separation by techniques like fractional crystallization. wikipedia.org Once the diastereomeric salts are separated, the resolving agent can be removed, yielding the individual, pure enantiomers of the original racemic mixture. wikipedia.orglibretexts.org This method is a cornerstone of stereochemistry for producing optically active compounds, including many pharmaceuticals. wikipedia.org

Mechanistic and Stereochemical Investigations of Reactions Involving + Dimethyl 2,3 O Benzylidene D Tartrate

Elucidation of Chiral Induction Mechanisms and Diastereofacial Selectivity

The primary role of a chiral auxiliary like (+)-Dimethyl 2,3-O-benzylidene-D-tartrate is to control the stereochemical outcome of a reaction by inducing facial selectivity. The elucidation of these mechanisms involves a combination of experimental and computational methods.

Key Principles of Chiral Induction: The chiral environment created by the auxiliary dictates the approach of a reactant to a prochiral center. In the case of this compound, the rigid 1,3-dioxolane (B20135) ring, substituted with a phenyl group and two ester functionalities, presents a distinct steric and electronic landscape. The phenyl group, being the most sterically demanding substituent, would be expected to play a crucial role in blocking one face of a reactive intermediate, thereby directing the incoming reagent to the opposite face.

Investigative Techniques:

Product Analysis: The absolute and relative stereochemistry of the reaction products, determined by techniques such as X-ray crystallography, NMR spectroscopy (e.g., NOE experiments), and chiral chromatography, provides the ultimate evidence of the degree and sense of diastereoselectivity.

Varying Auxiliary Structure: Systematically modifying the structure of the auxiliary, for instance, by replacing the benzylidene group with other acetals or altering the ester groups, can help to probe the specific interactions responsible for chiral induction.

Studies on Substrate-Auxiliary/Ligand Interactions Governing Stereoselectivity

The non-covalent interactions between the substrate and the chiral auxiliary (or a metal complex thereof) are fundamental to achieving high stereoselectivity. These interactions can be steric or electronic in nature.

Steric Hindrance: The bulky phenyl group of the benzylidene acetal (B89532) is a primary source of steric hindrance. In a proposed transition state, the substrate would orient itself to minimize steric clashes with this group, leading to a preferred mode of attack.

Electronic Effects: The oxygen atoms of the dioxolane ring and the carbonyl groups of the esters can act as Lewis basic sites, capable of coordinating to metal centers or participating in hydrogen bonding. These electronic interactions can further rigidify the transition state assembly and enhance stereochemical control.

Transition State Analysis in Asymmetric Transformations

Understanding the geometry and energetics of the transition state is paramount to explaining the observed stereoselectivity. While experimental observation of transition states is challenging, computational chemistry provides powerful tools for their analysis.

Computational Modeling:

Quantum Chemical Calculations: Methods such as Density Functional Theory (DFT) are employed to model the potential energy surface of the reaction. By locating and calculating the energies of the various possible transition state structures, the lowest energy pathway, corresponding to the major diastereomer, can be identified.

Analysis of Transition State Geometry: Key geometric parameters, such as bond lengths and angles of the forming bonds, as well as intermolecular distances between the substrate and the auxiliary, can be analyzed to understand the origins of stereoselectivity. For instance, a shorter distance between a specific atom on the substrate and the phenyl group of the auxiliary in one transition state compared to another would suggest that steric repulsion is a key differentiating factor.

Strategies for Enhancing Diastereoselectivity and Enantioselectivity

The rational design of experiments, guided by mechanistic understanding, can lead to significant improvements in stereochemical outcomes.

Key Strategies:

Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the chiral auxiliary and the stability of the transition state. A systematic screening of solvents is often a first step in optimizing a reaction.

Temperature: Lowering the reaction temperature generally increases selectivity, as the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy.

Lewis Acids: In reactions involving carbonyl groups, the addition of a Lewis acid can enhance the electrophilicity of the substrate and also coordinate to the chiral auxiliary, leading to a more organized and rigid transition state. This can have a profound impact on the level of diastereoselectivity.

Modification of the Chiral Auxiliary: As mentioned earlier, fine-tuning the steric and electronic properties of the auxiliary itself is a powerful strategy. For this compound, this could involve introducing substituents onto the phenyl ring or changing the ester groups to modulate its properties.

While the specific application of this compound in these contexts remains to be extensively documented, the principles and strategies outlined above form the bedrock of modern asymmetric synthesis and would be directly applicable to the investigation of this and other chiral molecules.

Computational and Advanced Spectroscopic Studies of + Dimethyl 2,3 O Benzylidene D Tartrate

Quantum Chemical Calculations for Conformational Analysis and Stereoelectronic Effects

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational preferences and underlying stereoelectronic effects of molecules like (+)-Dimethyl 2,3-O-benzylidene-D-tartrate. nih.govresearchgate.netekb.eg These computational methods allow for the determination of the relative energies of different spatial arrangements (conformers) of the molecule, providing insight into which structures are most stable and thus most populated at equilibrium.

For the closely related dimethyl (R,R)-tartrate, semiempirical calculations have shown a preference for an extended, zig-zag conformation (T conformer) of the carbon backbone. researchgate.net The introduction of the rigid 1,3-dioxolane (B20135) ring in this compound significantly constrains the possible conformations. The primary degrees of freedom become the orientations of the two methoxycarbonyl groups relative to the dioxolane ring.

DFT calculations are employed to optimize the geometry of various possible conformers and calculate their relative energies. These calculations often include considerations for solvent effects using models like the Polarizable Continuum Model (PCM) to better reflect experimental conditions. ekb.eg

Table 1: Theoretical Relative Energies of Dimethyl Tartrate Acetal (B89532) Conformers (Illustrative) This table is illustrative, based on typical findings for similar structures. Specific experimental or computational data for the title compound is not readily available in the searched literature.

| Conformer | Dihedral Angle (O=C-C-O) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| anti-periplanar | ~180° | 0.00 | 75 |

| syn-clinal | ~60° | 1.10 | 15 |

Stereoelectronic effects, which describe the influence of orbital interactions on molecular geometry and stability, are crucial in understanding the structure of this compound. wikipedia.orgresearchgate.net The anomeric effect, a key stereoelectronic interaction in cyclic ethers, plays a significant role within the 1,3-dioxolane ring. researchgate.netfigshare.com This effect involves the donation of electron density from an oxygen lone pair (n) into the antibonding orbital (σ*) of an adjacent C-O bond. This interaction stabilizes the conformation where the lone pair and the acceptor bond are anti-periplanar and can influence bond lengths and angles within the acetal ring. Computational methods like Natural Bond Orbital (NBO) analysis are used to quantify the energy of these donor-acceptor interactions.

Molecular Modeling of Chiral Recognition and Catalyst-Substrate Interactions

The utility of this compound and its derivatives, especially TADDOLs, in asymmetric synthesis stems from their ability to create a well-defined chiral environment. Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are instrumental in visualizing and understanding how these chiral ligands interact with substrates and reagents. nih.govnih.govnih.gov

In the context of catalysis, the benzylidene tartrate moiety can be part of a larger ligand that coordinates to a metal center. Molecular modeling can predict how a substrate will bind to this chiral catalyst complex. These models can identify key intermolecular interactions, such as hydrogen bonds or π-stacking, that are responsible for the transfer of chirality from the ligand to the substrate. For example, modeling can show why one enantiomer of a substrate fits more favorably into the chiral pocket of the catalyst than the other, leading to an enantioselective reaction. nih.govacs.org

These simulations can elucidate different potential binding modes, distinguishing between productive (leading to the desired product), non-productive, and pre-productive complexes. nih.gov By calculating the binding free energies for these different modes, researchers can rationalize experimentally observed catalytic activities and inhibition phenomena. nih.gov

Theoretical Prediction of Stereochemical Outcomes in Asymmetric Reactions

Building upon the principles of molecular modeling, theoretical calculations can be used to predict the stereochemical outcome of asymmetric reactions. nih.gov By constructing and evaluating the energies of the transition states for the formation of different stereoisomeric products, chemists can forecast which product will be favored.

For a reaction involving a catalyst derived from this compound, computational chemists would model the transition state of the key stereodetermining step. For example, in an asymmetric cyanosilylation, this would be the addition of the cyanide group to the aldehyde. nih.govacs.org The calculations would determine the activation energies for the pathways leading to the (R) and (S) products. The product with the lower activation energy is predicted to be the major enantiomer.

Table 2: Illustrative Transition State Energy Calculations for a Chiral Catalyst This table is a hypothetical example to illustrate the principle. Data is not from a specific study on the title compound.

| Substrate | Catalyst System | Transition State | Calculated ΔG‡ (kcal/mol) | Predicted Major Enantiomer | Predicted e.e. (%) |

|---|---|---|---|---|---|

| Benzaldehyde (B42025) | Ti-TADDOL | Pro-R | 10.2 | R | 95 |

| Benzaldehyde | Ti-TADDOL | Pro-S | 12.1 | ||

| Acetophenone | Ti-TADDOL | Pro-R | 13.5 | S | 88 |

These theoretical predictions are invaluable for designing new catalysts and optimizing reaction conditions, reducing the need for extensive experimental screening. acs.org

Advanced Spectroscopic Characterization for Mechanistic Insights

Application of NMR and CD Spectroscopy in Conformational Elucidation

Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are powerful experimental techniques for studying the conformation of chiral molecules in solution.

NMR Spectroscopy: High-resolution NMR provides information on the connectivity and spatial relationships of atoms. For this compound, the coupling constants (J-values) between protons on the dioxolane ring can give information about their dihedral angles, which helps to define the ring's conformation. Furthermore, Nuclear Overhauser Effect (NOE) experiments can identify protons that are close in space, providing crucial constraints for determining the preferred orientation of the ester and phenyl groups. The combination of experimental NMR data with DFT-calculated chemical shifts for different conformers allows for a robust assignment of the predominant solution-state structure. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property inherent to chiral molecules. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. Theoretical methods, such as time-dependent DFT (TD-DFT), can calculate the expected CD spectrum for a given conformer. nih.gov By comparing the experimentally measured CD spectrum with the calculated spectra for various low-energy conformers, researchers can identify the conformers present in solution and their relative populations.

Use of Cryogenic Infrared Spectroscopy for Mechanistic Intermediates

Cryogenic infrared spectroscopy is a specialized technique used to study highly reactive and short-lived reaction intermediates. rsc.org In reactions involving derivatives of this compound, such as in glycosylation reactions where benzylidene-protected sugars are used, carbocationic intermediates can be generated. kaust.edu.saresearchgate.net These intermediates are too unstable to be observed by conventional spectroscopic methods.

By generating these intermediates in the gas phase and trapping them in a cryogenic matrix (e.g., solid neon or argon at very low temperatures), their infrared spectra can be recorded. rsc.org The experimental spectrum is then compared with theoretical spectra calculated using DFT for various possible intermediate structures. This comparison allows for the definitive structural characterization of fleeting intermediates, providing direct evidence for proposed reaction mechanisms. For instance, this technique has been used to elucidate the structure of glycosyl cations carrying benzylidene protecting groups, offering insight into how these groups direct the stereochemical outcome of reactions.

Future Directions and Emerging Research Avenues for + Dimethyl 2,3 O Benzylidene D Tartrate

Exploration of Novel Catalytic Systems Incorporating Derivatives of the Compound

A significant future direction lies in the design and synthesis of novel catalytic systems that incorporate derivatives of (+)-Dimethyl 2,3-O-benzylidene-D-tartrate. The core structure of this compound provides a robust chiral backbone that can be chemically modified to create a diverse library of ligands and organocatalysts with fine-tuned steric and electronic properties.

One promising area is the development of bimetallic or multi-metallic catalytic systems. Research has shown that systems with multiple metal centers, coordinated to chiral auxiliaries derived from tartaric acid esters, can lead to highly enantioselective transformations. researchgate.net These "chiral multinucleating systems" can create a precisely organized chiral environment around the reacting substrates, enhancing stereocontrol. researchgate.net Future work will likely focus on synthesizing derivatives of this compound that can effectively chelate multiple metal ions, leading to cooperative catalytic effects.

Furthermore, the development of "two-center" organocatalysts derived from tartrates has shown considerable promise. For instance, tartrate-derived diammonium salts (TaDiAS) have been successfully employed in asymmetric phase-transfer reactions. researchgate.netelsevierpure.com These catalysts feature two distinct active sites that work in concert to control the reaction's stereochemical outcome. researchgate.netelsevierpure.com Future research could explore the synthesis of novel TaDiAS catalysts starting from this compound, potentially offering new reactivity and selectivity profiles.

Another innovative approach involves the incorporation of tartrate derivatives into novel materials, such as chiral carbon nanodots (CNDs). rsc.org CNDs fabricated using chiral tartaric acid have demonstrated catalytic activity in enantioselective ring-opening reactions. rsc.org This opens up the possibility of developing heterogeneous catalysts based on this compound, which would offer significant advantages in terms of catalyst separation and recycling.

| Catalytic System | Precursor/Derivative | Potential Applications |

| Chiral Multinucleating Systems | Modified this compound | Enantioselective Simmons-Smith reactions, 1,3-dipolar cycloadditions |

| Two-Center Organocatalysts (e.g., TaDiAS) | This compound | Asymmetric phase-transfer alkylations and Michael additions |

| Chiral Carbon Nanodots (CNDs) | This compound | Enantioselective ring-opening reactions |

Expanding the Scope of Asymmetric Reactions Amenable to Control by this Chiral Scaffold

While this compound and its parent compound, tartaric acid, have been utilized in a range of asymmetric reactions, there is considerable scope for expanding their application to new transformations. The inherent stereochemical information embedded in this chiral scaffold can be harnessed to control the stereoselectivity of a wider array of chemical reactions.

A key area for expansion is in the realm of 1,3-dipolar cycloaddition reactions. The use of diisopropyl (R,R)-tartrate as a chiral auxiliary has proven effective in the asymmetric 1,3-dipolar cycloaddition of nitrile oxides to achiral allyl alcohols. researchgate.net This suggests that this compound could be similarly employed to control the stereochemistry of cycloaddition reactions, leading to the synthesis of complex heterocyclic compounds with high enantiopurity. researchgate.net

The direct Mannich reaction is another promising target. Phase-transfer-catalyzed direct Mannich reactions of glycinate (B8599266) Schiff bases with α-imino esters have been achieved with high enantioselectivity using N-spiro C2-symmetric chiral quaternary ammonium (B1175870) bromide catalysts. nih.gov Given the success of tartrate-derived catalysts in phase-transfer catalysis, it is conceivable that new catalysts based on this compound could be developed for asymmetric Mannich and related reactions, providing access to valuable α- and β-amino acids and their derivatives. researchgate.netelsevierpure.com

Furthermore, the application of tartrate-derived ligands in the enantioselective reduction of ketones using lithium aluminum hydride (LiAlH4) has been well-documented. acs.org This opens the door for the development of new reducing systems based on this compound, potentially offering improved selectivity and substrate scope for the synthesis of chiral alcohols.

| Reaction Type | Potential Chiral Auxiliary/Ligand | Target Products |

| 1,3-Dipolar Cycloaddition | This compound | Chiral isoxazolines and isoxazolidines |

| Asymmetric Mannich Reaction | Tartrate-derived phase-transfer catalysts | Enantiomerically enriched amino acids |

| Enantioselective Ketone Reduction | This compound derivatives | Chiral secondary alcohols |

Integration into Continuous Flow Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry and sustainable synthesis are increasingly influencing the design of chemical processes. The integration of chiral auxiliaries like this compound into continuous flow chemistry setups represents a significant step towards more sustainable and efficient manufacturing of chiral molecules. numberanalytics.com

Continuous flow reactors offer numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for automation and process optimization. The development of immobilized catalysts or auxiliaries derived from this compound is a key research avenue in this context. Anchoring the chiral entity to a solid support, such as polymer beads or magnetic nanoparticles, would allow for its use in packed-bed or fluidized-bed flow reactors. This would facilitate catalyst recovery and reuse, a cornerstone of sustainable chemistry.

Moreover, the use of tartaric acid-derived compounds as chiral auxiliaries aligns with the principles of green chemistry as tartaric acid is a renewable feedstock. numberanalytics.com Future research will likely focus on developing synthetic routes to this compound and its derivatives that utilize greener solvents and reagents, further enhancing the sustainability of processes that employ this chiral scaffold.

Computational Design and Rational Development of Next-Generation Chiral Systems

Computational chemistry has emerged as a powerful tool for the rational design and development of new chiral catalysts and auxiliaries. In the context of this compound, computational methods can provide valuable insights into the mechanism of stereoselection and guide the design of next-generation chiral systems with improved performance.

Techniques such as Density Functional Theory (DFT) and molecular mechanics can be used to model the transition states of reactions catalyzed by derivatives of this compound. This allows researchers to understand the key interactions between the catalyst, substrates, and reagents that govern the stereochemical outcome of the reaction.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies, including Comparative Molecular Field Analysis (CoMFA), can be employed to correlate the structural features of a series of chiral ligands with their observed enantioselectivity. nih.gov Such models can predict the effectiveness of new, untested ligand designs, thereby accelerating the discovery of more efficient catalysts. For instance, CoMFA has been used to show that both steric and electrostatic fields contribute significantly to the enantiomeric excess observed in certain asymmetric reactions. nih.gov

The integration of machine learning algorithms with computational chemistry also presents an exciting future direction. Machine learning models can be trained on existing experimental data to predict the outcomes of asymmetric reactions with new substrates and catalysts, including those derived from this compound. This data-driven approach has the potential to significantly reduce the experimental effort required to optimize asymmetric transformations.

Q & A

Basic Research Questions

Q. How is (+)-Dimethyl 2,3-O-Benzylidene-D-Tartrate synthesized from D-tartaric acid, and what key intermediates are involved?

- Methodological Answer : The compound is synthesized via a two-step acetal protection strategy. Starting with dimethyl D-tartrate, the 2,3-diol groups are protected using benzaldehyde under acid catalysis (e.g., p-toluenesulfonic acid) to form the benzylidene acetal. A critical intermediate in related syntheses is 3-pentylidene acetal, which is derived from this compound for applications like phytosphingosine synthesis . Key reaction parameters include anhydrous conditions, temperature control (60–80°C), and stoichiometric optimization of benzaldehyde to prevent side reactions.

Q. What spectroscopic and chromatographic methods are used to confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : H and C NMR are critical for confirming the benzylidene acetal structure. The acetal protons (δ 5.5–6.0 ppm) and aromatic protons (δ 7.3–7.5 ppm) are diagnostic.

- IR : Stretching frequencies for C-O (acetal, ~1100 cm) and ester carbonyl (~1740 cm) validate functional groups.

- HPLC : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomeric impurities.

- Melting Point : The compound exhibits a sharp melting point range of 69–71°C, which serves as a purity indicator .

Q. What are the recommended storage conditions to ensure the compound’s stability during long-term research use?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. The acetal group is moisture-sensitive, so desiccants (e.g., silica gel) should be included. Periodic purity checks via TLC (eluent: hexane/ethyl acetate 3:1) or HPLC are advised to detect hydrolysis byproducts .

Advanced Research Questions

Q. How does the benzylidene protecting group influence stereochemical outcomes in subsequent reactions, such as glycosylation or nucleophilic substitutions?

- Methodological Answer : The rigid benzylidene acetal restricts conformational freedom, directing nucleophilic attacks to specific faces. For example, in glycosylation, the acetal’s trans-fused ring enforces axial or equatorial selectivity depending on reaction conditions (e.g., Lewis acids like BF·EtO). Comparative studies with isopropylidene-protected analogs show altered regioselectivity due to steric and electronic differences .

Q. What strategies are employed to resolve conflicting kinetic data in reactions involving this compound, such as unexpected byproduct formation?

- Methodological Answer :

- Mechanistic Probes : Isotopic labeling (e.g., O at the acetal oxygen) tracks hydrolysis pathways.

- Computational Modeling : DFT calculations assess transition states to identify competing reaction pathways.

- In Situ Monitoring : ReactIR or Raman spectroscopy detects transient intermediates (e.g., hemiacetal species) under varying pH or temperature conditions .

Q. How can the compound be utilized as a chiral synthon in asymmetric catalysis or natural product synthesis?

- Methodological Answer : The compound’s rigid chiral framework is leveraged in:

- Asymmetric Aldol Reactions : The acetal directs enolate geometry, enabling high diastereoselectivity (dr > 10:1) when paired with Evans’ oxazolidinones.

- Polyketide Synthesis : Its ester groups serve as handles for iterative chain elongation, as demonstrated in the synthesis of phytosphingosine derivatives .

Q. What analytical challenges arise when distinguishing this compound from its structural analogs (e.g., isopropylidene-protected tartrates)?

- Methodological Answer :

- Mass Spectrometry : High-resolution MS (HRMS) differentiates via exact mass (CHO, [M+H] = 210.22) and fragmentation patterns.

- X-ray Crystallography : Single-crystal analysis resolves subtle differences in acetal ring puckering.

- Vibrational Spectroscopy : Raman peaks at ~1600 cm (aromatic C=C) distinguish it from aliphatic-protected analogs .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields when using this compound in multi-step syntheses?

- Methodological Answer :

- Reproducibility Checks : Verify moisture exclusion (e.g., molecular sieves in reactions) and catalyst purity (e.g., trace metal analysis).

- Byproduct Identification : LC-MS or GC-MS identifies side products (e.g., hydrolyzed tartrates or benzaldehyde derivatives).

- Cross-Validation : Compare results with alternative protecting groups (e.g., TBS or MOM) to isolate acetal-specific effects .

Safety and Handling

Q. What laboratory safety protocols are critical when handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.